alpha-Benzyl-4,6-O-benzylidene-muramic acid
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Description
Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a chemical compound with the molecular formula C25H29NO8 . It is used in various chemical and biological research .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 471.5 . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis
This compound has a melting point of 220-222°C, a predicted boiling point of 717.7±60.0 °C, and a predicted density of 1.31±0.1 g/cm3 . It also has a predicted pKa value of 3.33±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
- Orthogonally Protected Muramic Acid Building Blocks for Solid Phase Peptide Synthesis : Research has detailed the synthesis of benzyl 2-amino-4, 6-O-benzylidene-3-O-[(R)-1-carboxyethyl]-2-deoxy-N-9-fluorenylmethyloxycarbonyl-α-D-glucopyranoside from N-acetylglucosamine. This compound is significant for its utility in the solid-phase synthesis of peptide natural products containing oligo(poly)saccharide moieties, showcasing an important advancement in peptide synthesis methodology (VLAHOVIČEK-KAHLINA & Jakas, 2015).
Glycosylation and Oligosaccharide Synthesis
- Mechanism of Chemical Glycosylation Reactions : The study on glycosylation reactions has revealed the significant role of the 4,6-O-benzylidene acetal control element in facilitating direct entry into the beta-mannopyranosides. This insight is crucial for understanding the mechanistic aspects of glycosidic bond formation, enhancing the efficiency and selectivity of glycosylation processes (Crich, 2010).
Protective Group Strategies in Organic Synthesis
- Influence of Protecting Groups on Glycosylation : Research into the effects of various protecting groups, including 4,6-O-benzylidene, on the stereochemical outcomes of glycosylations has provided deeper insights into the strategic use of protecting groups in complex carbohydrate synthesis. These studies have informed a more nuanced approach to achieving desired stereochemical configurations in glycosidic linkages, highlighting the critical role of protecting groups in organic synthesis (Crich, de la Mora, & Vinod, 2003).
Solid Phase Synthesis Techniques
- Solid-Phase Synthesis of Alpha-Gal Epitopes : A novel route for the solid-phase synthesis of alpha-Gal epitopes has been developed, employing fluorinated protective groups and linkers for on-resin analysis with gel-phase (19)F NMR spectroscopy. This method represents a significant advancement in the field of oligosaccharide synthesis, providing a more efficient and analytically tractable approach to the synthesis of biologically relevant epitopes (Mogemark, Elofsson, & Kihlberg, 2003).
Properties
IUPAC Name |
(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPMVSNCFXDOJX-BKIFYLKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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